benzo-1,4-quinone O-(2-bromobenzoyl)oxime
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Overview
Description
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a wide range of fields.
Mechanism of Action
The mechanism of action of benzo-1,4-quinone O-(2-bromobenzoyl)oxime is not fully understood. However, it is known to act as an electron acceptor and can undergo redox reactions with other compounds in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and alter the expression of genes involved in oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using benzo-1,4-quinone O-(2-bromobenzoyl)oxime in lab experiments is its versatility. It can be used in a wide range of applications and has been shown to be effective in a variety of biological systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in any experiments involving living organisms.
Future Directions
There are many potential future directions for research involving benzo-1,4-quinone O-(2-bromobenzoyl)oxime. Some possible areas of study include its role in the development of neurodegenerative diseases, its effects on the immune system, and its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other compounds in biological systems.
Synthesis Methods
The synthesis of benzo-1,4-quinone O-(2-bromobenzoyl)oxime is a complex process that involves several steps. The first step involves the reaction of 2-bromobenzoyl chloride with hydroxylamine hydrochloride to form 2-bromobenzoyl hydroxylamine. This compound is then reacted with benzoquinone to form the final product, this compound.
Scientific Research Applications
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime has been used in a wide range of scientific research applications. One of the most common uses of this compound is in the study of oxidative stress and its effects on biological systems. It has also been used in the study of mitochondrial dysfunction and its role in various diseases.
properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-12-4-2-1-3-11(12)13(17)18-15-9-5-7-10(16)8-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFOBKJEBLEDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C2C=CC(=O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.